molecular formula C12H19NO2 B13289795 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione

Cat. No.: B13289795
M. Wt: 209.28 g/mol
InChI Key: AKLOMWPYVUZNHM-UHFFFAOYSA-N
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Description

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents used in these methods can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development . In the industry, it may be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(6-Methylpiperidin-2-yl)cyclohexane-1,2-dione include other piperidine derivatives and cyclohexane-1,2-dione derivatives. Examples include substituted piperidines, spiropiperidines, and condensed piperidines .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and cyclohexane-1,2-dione moieties. This unique structure may confer specific chemical and biological properties that are not present in other related compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(6-methylpiperidin-2-yl)cyclohexane-1,2-dione

InChI

InChI=1S/C12H19NO2/c1-8-4-2-6-10(13-8)9-5-3-7-11(14)12(9)15/h8-10,13H,2-7H2,1H3

InChI Key

AKLOMWPYVUZNHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CCCC(=O)C2=O

Origin of Product

United States

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